N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-14-3-4-15(22-6-2-12-28(22,25)26)13-16(14)20-18(24)17(23)19-5-7-21-8-10-27-11-9-21/h3-4,13H,2,5-12H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNGTGDIWYQIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O5S
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes an oxalamide core and a dioxidoisothiazolidinyl moiety, which are significant for its biological activity.
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The mechanism involves:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, inhibiting its activity. This disruption affects the cell cycle, particularly the transition from the G1 phase to the S phase.
- Cell Cycle Arrest : By inhibiting CDK2, the compound can lead to cell cycle arrest, preventing cell division and potentially inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In vitro Studies : Various studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown efficacy against breast and prostate cancer cell lines .
Additional Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to establish these effects conclusively.
- Antimicrobial Activity : There are indications that compounds with similar structures may possess antimicrobial properties, warranting further investigation into this aspect.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on breast cancer cell lines treated with this compound revealed:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting the hypothesis of its role in inducing apoptosis via CDK inhibition .
Q & A
Q. What experimental designs mitigate off-target effects in cellular models?
- Methodological Answer :
- CRISPR-Cas9 knockout : Generate cell lines lacking suspected off-target receptors.
- Thermal proteome profiling (TPP) : Identify engaged targets by quantifying protein thermal stability shifts.
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to uncover unintended pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
